Cas no 132-21-8 ((3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine)
132-21-8 structure
Product Name:(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine
Numero CAS:132-21-8
MF:C16H19BrN2
MW:319.239463090897
MDL:MFCD00865678
CID:93673
PubChem ID:16960
Update Time:2025-04-18
(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- dexbrompheniramine
- DEXBROMPHENIRAMINE BASE
- D-Brompheniramine
- (S)-Brompheniramine
- (S)-γ-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropan-1-amine
- Disomer
- d-Parabromdylamine
- (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
- 10-OXO MIRTAZAPINE (MIRTAZAPINE IMPURITY F)
- S-(+)-BROMPHENIRAMINE-D6
- Brompheniramine d
- Dexbrompheniraminum
- UNII-75T64B71RP
- [(3S)-3-(4-bromophenyl)-3-(2-pyridyl)propyl]-dimethyl-amine
- (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine
- (3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine
- Pyridine, 2-[p-bromo-.alpha.-[2-(dimethylamino)ethyl]benzyl]-, (S)-
- (S)-(+)-brompheniramine
- 132-21-8
- Dexbromfeniramina
- Brompheniramine d-
- (+)-Parabromdylamine
- Brompheniramine d-form
- BROMPHENIRAMINE D-FORM [MI]
- NCGC00162100-01
- PDSP2_000134
- BROMPHENIRAMINE, (+)-
- Desbrofeniramina
- (+)-brompheniraminum
- [(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
- (R)-3-(4-Bromophenyl)-3-(2-pyridyl)propyldimethylamine
- DEXBROMPHENIRAMINE [INN]
- Dexbrompheniramin
- NCGC00162100-05
- EINECS 205-053-5
- CCG-204327
- Dexbrompheniraminum [INN-Latin]
- (S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
- (+)-Brompheniramine; (+)-Parabromdylamine; (S)-Brompheniramine
- (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
- CHEBI:59269
- NCGC00162100-02
- CHEMBL1201287
- GTPL7588
- Lopac0_000232
- 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-, (S)-
- DEXBROMPHENIRAMINE [VANDF]
- AB00698453-08
- ZDIGNSYAACHWNL-HNNXBMFYSA-N
- EN300-25893693
- (+)-N,N-Dimethyl-(3-(4-bromphenyl)-3-(2-pyridyl)propyl)amin
- Dexbromfeniramina (INN-Spanish)
- PDSP1_000135
- ()-(3-p-Bromphenyl-3-pyrid-2'-ylpropyl)dimethylamin
- Dexbromfeniramina [INN-Spanish]
- DB00405
- Q5268318
- NCGC00162100-03
- Dexbrompheniramine [INN:BAN]
- PDSP2_000133
- 3-(4-Bromophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine #
- 3-(4-bromophenyl)- N,N-dimethyl- 3-pyridin-2-yl-propan-1-amine
- DTXCID002905
- PDSP1_000134
- DTXSID8022905
- (+)-(3-p-Bromphenyl-3-pyrid-2'-ylpropyl)dimethylamin
- 75T64B71RP
- Brompheniramine, (s)-
- Dexbrompheniraminum (INN-Latin)
- NS00079570
- DEXBROMPHENIRAMINE [WHO-DD]
- SCHEMBL29345
- R06AB06
- desbromfeniramina
- AKOS015969654
- SDCCGSBI-0050220.P002
- DA-62806
-
- MDL: MFCD00865678
- Inchi: 1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
- Chiave InChI: ZDIGNSYAACHWNL-HNNXBMFYSA-N
- Sorrisi: BrC1C=CC(=CC=1)[C@@H](C1C=CC=CN=1)CCN(C)C
Proprietà calcolate
- Massa esatta: 318.07300
- Massa monoisotopica: 318.073
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 249
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: niente
- Superficie polare topologica: 16.1A^2
Proprietà sperimentali
- Densità: 1.265
- Punto di ebollizione: 403°Cat760mmHg
- Punto di infiammabilità: 197.5°C
- Indice di rifrazione: 1.577
- PSA: 16.13000
- LogP: 3.92770
- Rotazione specifica: D25 +42.7° (c = 1 in DMF)
(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25893693-0.05g |
[(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine |
132-21-8 | 95% | 0.05g |
$636.0 | 2024-06-18 |
(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
132-21-8 ((3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso